2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
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Overview
Description
2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a bromine atom and a methoxy group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit cytotoxicity, suggesting that they may interact with cellular targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
These compounds may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the known biological activities of benzofuran derivatives, it is likely that this compound could have effects at the cellular level, potentially including the inhibition of cell growth or induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of a precursor compound, such as 7-methoxy-1-benzofuran-2-yl ethanone. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Bromination Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), room temperature
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperature
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Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Solvent (e.g., tetrahydrofuran), room temperature or slightly elevated temperature
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, such as its effects on cellular processes and its potential as a bioactive molecule.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzofuran derivatives with various applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can be compared with other benzofuran derivatives to highlight its uniqueness:
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Similar Compounds
- 2-bromo-1-(7-hydroxy-1-benzofuran-2-yl)ethan-1-one
- 2-bromo-1-(7-methyl-1-benzofuran-2-yl)ethan-1-one
- 2-bromo-1-(7-ethoxy-1-benzofuran-2-yl)ethan-1-one
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Uniqueness
- The presence of the methoxy group in this compound can enhance its solubility and influence its reactivity compared to other derivatives.
- The specific substitution pattern can affect its biological activity and potential applications in medicinal chemistry .
Properties
CAS No. |
1210038-76-8 |
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Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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